

An In-depth Technical Guide to the Pharmacological Profile of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCD), a naturally occurring phenolic amide, has garnered significant scientific interest due to its diverse pharmacological activities. Structurally, it is a conjugate of caffeic acid and dopamine, two moieties that contribute to its multifaceted biological effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of NCD, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its primary signaling pathway.

Core Pharmacological Activities

N-Caffeoyldopamine exhibits a range of biological effects, primarily centered around its potent antioxidant, anti-inflammatory, and β 2-adrenoceptor agonist properties. These activities underpin its potential therapeutic applications in various disease models.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological activities of **N-Caffeoyldopamine**.

Table 1: Antioxidant Activity of N-Caffeoyldopamine

Assay	IC50 Value (μM)	Reference Compound	IC50 Value (μM)
DPPH Radical Scavenging	5.95[2]	-	-
ABTS Radical Cation Scavenging	0.24[2]	-	-

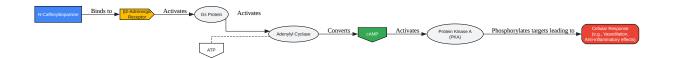
Table 2: β2-Adrenoceptor Agonist Activity of **N-Caffeoyldopamine**

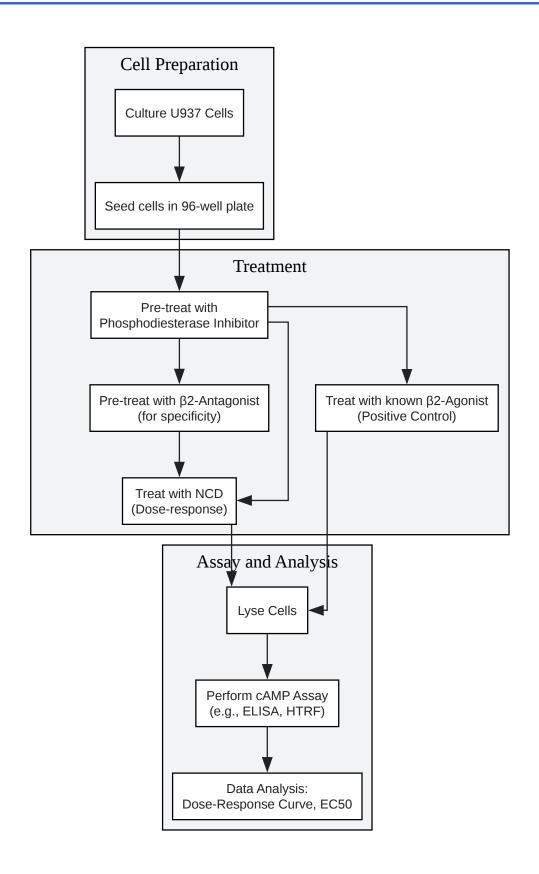
Parameter	Value (µM)	Cell Line	Assay
Apparent Kd	0.75[3]	U937	cAMP Production
Concentration for significant cAMP increase	< 0.05[4]	U937	cAMP Production

Table 3: Anti-platelet and Anti-inflammatory Activity of N-Caffeoyldopamine

Activity	Concentration (µM)	Effect	In Vitro/In Vivo
Inhibition of P-selectin expression	0.05	30% inhibition	In Vitro
Suppression of platelet-leukocyte interactions	0.05	36% suppression	In Vitro
Reduction of P- selectin expression	50-100 μ g/35g body weight	31-45% reduction	In Vivo (mice)
Reduction of platelet- leukocyte interactions	50-100 μ g/35g body weight	34-43% reduction	In Vivo (mice)

Signaling Pathways and Mechanisms of Action β2-Adrenergic Receptor Signaling Pathway





The primary mechanism of action for many of the observed effects of **N-Caffeoyldopamine** is its agonist activity at β 2-adrenergic receptors.[5][6][7] This interaction initiates a well-defined intracellular signaling cascade.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. N-coumaroyldopamine and N-caffeoyldopamine increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting platelet-leukocyte aggregates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of N-Caffeoyldopamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180124#pharmacological-profile-of-n-caffeoyldopamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com